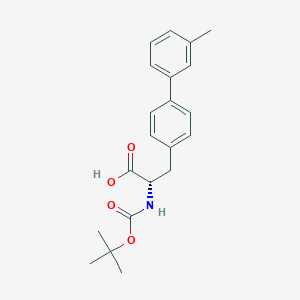
Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are commonly found in many natural products and pharmaceuticals. This particular compound features a bromine atom, a cyclopropylmethyl group, and a methyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate typically involves multiple steps:
Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups.
Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new indole derivatives with different substituents.
Oxidation: Conversion to carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the bromine atom and the indole ring can facilitate binding to specific sites, influencing the compound’s efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-1H-indole-5-carboxylate: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.
Methyl 1-(cyclopropylmethyl)-1H-indole-5-carboxylate:
3-Bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the methyl ester.
Uniqueness
Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate is unique due to the combination of the bromine atom, cyclopropylmethyl group, and methyl ester functional group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
methyl 3-bromo-1-(cyclopropylmethyl)indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-18-14(17)10-4-5-13-11(6-10)12(15)8-16(13)7-9-2-3-9/h4-6,8-9H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQQZSDBDOIETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=C2Br)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-((tert-butoxycarbonyl)amino)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164941.png)

![(S)-2-((tert-butoxycarbonyl)amino)-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164948.png)
![(S)-2-((tert-butoxycarbonyl)amino)-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164958.png)
![(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164965.png)


![(S)-1-(2'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164978.png)
![(S)-1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8164982.png)
![(S)-1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8164986.png)

